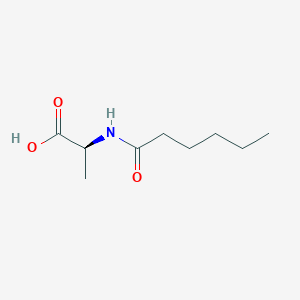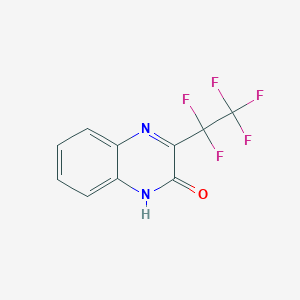
(2S)-2-(hexanoylamino)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-(hexanoylamino)propanoic acid is an acyl-amino acid derivative, specifically a hexanoyl derivative of alanine
准备方法
Synthetic Routes and Reaction Conditions
(2S)-2-(hexanoylamino)propanoic acid can be synthesized through the acylation of alanine with hexanoic acid. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxyl group of hexanoic acid and the amino group of alanine. The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions to prevent the decomposition of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as enzymatic synthesis. Enzymes like lipases can be used to catalyze the acylation reaction, offering a more environmentally friendly and efficient alternative to traditional chemical synthesis. This method also allows for better control over the reaction conditions and can be performed at lower temperatures .
化学反应分析
Types of Reactions
(2S)-2-(hexanoylamino)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohol derivatives, and various substituted amides, depending on the specific reagents and conditions used .
科学研究应用
作用机制
The mechanism by which (2S)-2-(hexanoylamino)propanoic acid exerts its effects involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate enzyme activity by acting as a competitive inhibitor or activator, depending on the specific enzyme and reaction conditions. Additionally, this compound can influence cell signaling pathways by binding to receptors and altering their activity .
相似化合物的比较
Similar Compounds
N-Acetylalanine: Another acyl-amino acid derivative with similar properties but different acyl group.
N-Butanoylalanine: Similar structure with a butanoyl group instead of a hexanoyl group.
N-Octanoylalanine: Similar structure with an octanoyl group, offering different hydrophobic properties.
Uniqueness
(2S)-2-(hexanoylamino)propanoic acid is unique due to its specific chain length, which provides a balance between hydrophobicity and hydrophilicity. This balance makes it particularly useful in applications requiring moderate solubility and interaction with both hydrophobic and hydrophilic environments .
属性
CAS 编号 |
90988-98-0 |
|---|---|
分子式 |
C9H17NO3 |
分子量 |
187.24 g/mol |
IUPAC 名称 |
(2S)-2-(hexanoylamino)propanoic acid |
InChI |
InChI=1S/C9H17NO3/c1-3-4-5-6-8(11)10-7(2)9(12)13/h7H,3-6H2,1-2H3,(H,10,11)(H,12,13)/t7-/m0/s1 |
InChI 键 |
RXDGYXFSRKKYRC-ZETCQYMHSA-N |
SMILES |
CCCCCC(=O)NC(C)C(=O)O |
手性 SMILES |
CCCCCC(=O)N[C@@H](C)C(=O)O |
规范 SMILES |
CCCCCC(=O)NC(C)C(=O)O |
序列 |
A |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[2-bromo-5-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B1661358.png)


![2-{[(Butan-2-yl)amino]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B1661364.png)

![Carbamic acid, [(2-chlorophenyl)sulfonyl]-, ethyl ester](/img/structure/B1661367.png)



![1-[(2-Chloroacetyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B1661372.png)
